molecular formula C23H23N3O5S B4541950 N~1~,N~1~-dibenzyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide

N~1~,N~1~-dibenzyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide

Cat. No. B4541950
M. Wt: 453.5 g/mol
InChI Key: SWRRMOYPYAESCF-UHFFFAOYSA-N
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Description

N~1~,N~1~-dibenzyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide, commonly known as DBNO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. DBNO is a peptide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Protease Inhibitors Synthesis

A study by Scozzafava et al. (2000) describes the synthesis of potent inhibitors for matrix metalloproteinases (MMPs) and Clostridium histolyticum collagenase (ChC) by incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. The derivatives were found to be effective collagenase/gelatinase inhibitors, demonstrating the utility of the 4-nitrobenzyl moiety and beta-alanyl scaffold in obtaining potent MMP/ChC inhibitors (Scozzafava, Ilies, Manole, & Supuran, 2000).

Bacterial Collagenase Inhibitors

Another research by Clare, Scozzafava, and Supuran (2001) synthesized a series of sulfonyl amino acyl hydroxamates, showing how the sulfonylated N-2-nitrobenzyl-L-alanine derivatives serve as effective bacterial collagenase inhibitors. The study highlights the compound's significance in targeting bacterial proteases involved in extracellular matrix degradation (Clare, Scozzafava, & Supuran, 2001).

Application in Material Science

Zhao et al. (2012) explore the use of o-nitrobenzyl alcohol derivatives, including compounds structurally related to N1,N1-dibenzyl-N3-[(2-nitrophenyl)sulfonyl]-beta-alaninamide, in polymer and materials science. The o-nitrobenzyl group is utilized in creating photodegradable hydrogels and functionalizing (block) copolymers, illustrating the broader application of these chemical groups in developing responsive materials (Zhao, Sterner, Coughlin, & Théato, 2012).

properties

IUPAC Name

N,N-dibenzyl-3-[(2-nitrophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c27-23(15-16-24-32(30,31)22-14-8-7-13-21(22)26(28)29)25(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,24H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRRMOYPYAESCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibenzyl-3-(((2-nitrophenyl)sulfonyl)amino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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